molecular formula C5H12BNO4S B1662967 S-(2-boronoethyl)-L-cysteine CAS No. 63107-40-4

S-(2-boronoethyl)-L-cysteine

カタログ番号: B1662967
CAS番号: 63107-40-4
分子量: 193.03 g/mol
InChIキー: OTJHLDXXJHAZTN-BYPYZUCNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ボース・アインシュタイン凝縮体 (BEC) は、ボース粒子の気体が絶対零度 (0 ケルビンまたは -273.15 度摂氏) に非常に近い温度に冷却されたときに発生する物質の状態です。 これらの条件下では、ボース粒子の大部分が最低の量子状態を占め、波動関数の干渉などの巨視的な量子現象が明らかになります .

準備方法

ボース・アインシュタイン凝縮体の調製には、レーザー冷却と蒸発冷却技術を使用して、ボース粒子の希薄な気体を極低温に冷却する必要があります。 このプロセスには通常、次の手順が含まれます。

化学反応の分析

ボース・アインシュタイン凝縮体は、化学化合物ではなく物質の状態であるため、従来の意味での化学反応は起こりません。 しかし、超流動性や巨視的な量子干渉などの独特の量子現象を示すことがあります。 これらの現象は、分光法や干渉法などのさまざまな実験技術を使用して研究されています .

科学的研究の応用

Inhibition of Arginase Activity

BEC acts as a slow-binding competitive inhibitor of arginase, which is crucial in regulating the availability of L-arginine for nitric oxide synthase (NOS). This inhibition can enhance smooth muscle relaxation, making BEC a candidate for treating erectile dysfunction.

Case Study: Erectile Function

A study demonstrated that BEC binds to arginase as a transition state analogue, significantly enhancing nitric oxide-dependent smooth muscle relaxation in human penile tissue. The binding affinity was characterized by a dissociation constant (K_I) of approximately 0.4-0.6 µM, indicating strong inhibitory potential against arginase while sparing NOS activity .

Role in Inflammation and Immune Response

BEC has been investigated for its effects on inflammation and immune responses. It has been shown to exacerbate conditions such as colitis in mouse models, indicating that inhibition of arginase can lead to increased inflammatory responses due to altered polyamine metabolism.

Case Study: Colitis Model

In a study involving mice with induced colitis, treatment with BEC resulted in worsened histological injury scores and increased polyamine levels compared to control groups. This suggests that while BEC inhibits arginase, it may also promote inflammatory pathways when arginine metabolism is disrupted .

Potential Therapeutic Applications

The dual role of BEC in modulating arginine metabolism positions it as a potential therapeutic agent in various conditions:

  • Erectile Dysfunction : By enhancing nitric oxide production through arginase inhibition, BEC may improve erectile function.
  • Inflammatory Diseases : Its effects on immune modulation could be harnessed for therapies targeting chronic inflammatory conditions.
  • Cancer Research : Given its role in regulating T cell function and immune responses, BEC may have implications in cancer immunotherapy by affecting tumor microenvironments .

Data Table: Summary of Studies Involving BEC

Study FocusFindingsReference
Erectile FunctionEnhanced smooth muscle relaxation via arginase inhibition; K_I ~ 0.4-0.6 µM
Colitis ModelWorsened histological injury; increased polyamine levels
Immune ModulationSuppression of activated T cell survival; potential role in cancer immunotherapy

作用機序

ボース・アインシュタイン凝縮体の独特の特性は、多数のボース粒子が最低の量子状態を巨視的に占めることから生じます。 これにより、凝縮体が粘性なしで流れる超流動性や、個々の原子の波動関数が重なり合って互いに干渉する巨視的な量子干渉などの現象が発生します。 これらの効果は、量子力学の原理によって支配され、Gross-Pitaevskii 方程式によって記述されます .

類似の化合物との比較

ボース・アインシュタイン凝縮体は、その巨視的な量子特性により、物質の状態の中でユニークです。 似たような物質の状態には、以下のようなものがあります。

ボース・アインシュタイン凝縮体は、ボース粒子が最低の量子状態を巨視的に占めることから、他の物質の状態では観察されない現象をもたらすという点でユニークです。

類似化合物との比較

Bose-Einstein Condensate is unique among states of matter due to its macroscopic quantum properties. Similar states of matter include:

Bose-Einstein Condensate is unique in that it involves the macroscopic occupation of the lowest quantum state by bosons, leading to phenomena that are not observed in other states of matter.

生物活性

S-(2-Boronoethyl)-L-cysteine (BEC) is a boronic acid derivative of L-cysteine that has garnered attention for its role as an arginase inhibitor. This compound has implications in various biological processes, particularly in the context of inflammation, immune response, and metabolic regulation. This article provides a comprehensive overview of the biological activity of BEC, supported by research findings, case studies, and data tables.

BEC functions primarily as a competitive inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase activity, BEC increases the availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing nitric oxide (NO) production. This mechanism is crucial in various physiological and pathological contexts, including immune response modulation and inflammation control.

Key Findings on Mechanism

  • Binding Affinity : BEC binds to arginase as a transition state analogue with a dissociation constant (K(I)) ranging from 0.4 to 0.6 µM, indicating strong binding affinity .
  • Inhibition Effects : Inhibition of arginase by BEC has been linked to increased NO levels, which can have both pro-inflammatory and anti-inflammatory effects depending on the context .

Inflammation and Immune Response

  • Modulation of Inflammatory Responses : Studies have shown that BEC administration can exacerbate inflammation in models of allergic airway disease and colitis. For instance, in mice with induced colitis, treatment with BEC worsened histological injury scores and increased mortality rates compared to controls .
  • Impact on Nitric Oxide Homeostasis : The alteration in NO homeostasis due to arginase inhibition by BEC leads to increased S-nitrosylation and nitration of proteins, which can influence inflammatory pathways such as NF-κB activation .
  • Immune Suppression : In neuroblastoma models, elevated arginase activity was associated with immune suppression through depletion of L-arginine, which is critical for T cell function. BEC's inhibition of arginase may counteract this effect by restoring L-arginine levels .

Case Studies

  • Asthma Models : In studies involving asthma models, BEC treatment led to enhanced airway hyperresponsiveness and increased expression of chemokines associated with inflammation .
  • Colitis Studies : Research demonstrated that BEC exacerbated symptoms in C. rodentium-infected mice, highlighting its potential detrimental effects on gut health when arginase is inhibited .

Data Tables

The following table summarizes key experimental findings regarding the effects of BEC on various biological parameters in mouse models.

Study FocusTreatmentSurvival (%)Histology ScoreColon Weight (% Total Body Weight)
C. rodentium + ControlWater81.83.82 ± 1.010.83 ± 0.08
C. rodentium + BECBEC55.59.25 ± 0.691.25 ± 0.07
C. rodentium + DFMODFMO09.54 ± 0.681.35 ± 0.12

Implications for Therapy

The dual role of BEC as an arginase inhibitor presents both therapeutic opportunities and challenges:

  • Therapeutic Potential : By enhancing NO availability, BEC may have potential applications in conditions characterized by low NO levels or impaired immune responses.
  • Caution in Use : Given its ability to exacerbate certain inflammatory conditions, careful consideration is needed regarding the contexts in which BEC is administered.

Q & A

Q. Basic: How is S-(2-boronoethyl)-L-cysteine synthesized and characterized for research use?

Methodological Answer:
BEC is synthesized via nucleophilic substitution, where L-cysteine reacts with 2-bromoethylboronate under alkaline conditions. The reaction is typically monitored by thin-layer chromatography (TLC) to confirm completion. Purification involves ion-exchange chromatography to isolate the thioether product. Characterization employs nuclear magnetic resonance (NMR) to verify the boronate moiety and high-performance liquid chromatography (HPLC) to assess purity (>98%). For novel compounds, elemental analysis and mass spectrometry (MS) are mandatory to confirm molecular identity .

Q. Basic: What experimental assays are used to determine the inhibitory activity of BEC against arginase isoforms?

Methodological Answer:
BEC’s inhibition kinetics are evaluated using in vitro enzyme assays. Arginase activity is measured via urea production, quantified colorimetrically using α-isonitrosopropiophenone. Competitive inhibition is confirmed by varying L-arginine concentrations and analyzing Lineweaver-Burk plots. At pH 7.5, BEC exhibits a competitive inhibition constant (Ki) of 0.31 µM for arginase II, while at pH 9.5, it acts as a slow-binding inhibitor with Ki = 30 nM. Assays require strict pH control and pre-incubation of BEC with the enzyme to ensure equilibrium .

Q. Advanced: How do researchers address variability in arginase inhibition assays when using BEC across different pH conditions?

Methodological Answer:
Variability is minimized by standardizing buffer systems (e.g., Tris-HCl for pH 7.5 vs. glycine-NaOH for pH 9.5) and pre-equilibrating enzymes with BEC for ≥30 minutes. Internal controls, such as known inhibitors like N-hydroxy-nor-L-arginine (nor-NOHA), are included to validate assay conditions. Measurement uncertainty is quantified via triplicate runs, and systematic errors (e.g., pipetting inaccuracies) are addressed using calibrated microsyringes. Data normalization to enzyme-free controls reduces background interference .

Q. Advanced: What in vivo models have been utilized to study the therapeutic effects of BEC, and what methodological considerations are critical?

Methodological Answer:
BEC’s efficacy has been tested in a rat model of ulcerative colitis. Rats receive oral BEC (10 mg/kg/day) for 14 days, followed by histopathological analysis of colonic mucosa. ODC activity is measured via HPLC quantification of putrescine, with tissue homogenates incubated with L-ornithine and pyridoxal phosphate. Critical considerations include:

  • Dose optimization to avoid off-target effects on nitric oxide synthase.
  • Use of arginase-knockout controls to isolate BEC-specific effects.
  • Validation of ODC suppression via Western blot or qPCR for protein/mRNA levels .

Q. Basic: What analytical techniques are essential for confirming the purity and structure of BEC in preclinical studies?

Methodological Answer:
Purity is validated via reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column. Structural confirmation uses <sup>1</sup>H and <sup>11</sup>B NMR to identify the boronate group (δ = 10–15 ppm for <sup>11</sup>B). Mass spectrometry (ESI-MS) confirms the molecular ion ([M+H]<sup>+</sup> at m/z 194). Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% .

Q. Advanced: How can researchers differentiate between the effects of BEC on arginase I versus arginase II in complex biological systems?

Methodological Answer:
Isoform-specific effects are dissected using:

siRNA knockdowns : Silencing arginase I or II in cell lines (e.g., RAW 264.7 macrophages) followed by BEC treatment.

Isozyme-selective inhibitors : Co-administration with arginase I-specific inhibitors (e.g., ABH) to isolate arginase II activity.

Compartmental analysis : Subcellular fractionation to quantify mitochondrial (arginase II) vs. cytosolic (arginase I) activity post-BEC exposure. Data interpretation requires normalization to isoform-specific protein levels (via ELISA) .

Q. Basic: What are the key considerations for storing and handling BEC to ensure stability in experimental settings?

Methodological Answer:
BEC is hygroscopic and light-sensitive. For long-term stability:

  • Store lyophilized powder at –20°C in amber vials with desiccant.
  • Prepare working solutions in PBS (pH 7.2) immediately before use; avoid freeze-thaw cycles.
  • Degradation is monitored via weekly HPLC checks for thiol oxidation products (e.g., cystine derivatives) .

Q. Advanced: What strategies are employed to validate the specificity of BEC in enzyme inhibition studies, particularly in the presence of related thiol-containing compounds?

Methodological Answer:
Specificity is confirmed through:

  • Cross-inhibition assays : Testing BEC against non-target enzymes (e.g., cysteine proteases) at 10× Ki concentrations.
  • Thiol-blocking agents : Pre-treatment with iodoacetamide to alkylate free thiols, ensuring BEC’s boronate group drives binding.
  • Isothermal titration calorimetry (ITC) : Direct measurement of binding thermodynamics to arginase vs. thiol-rich proteins (e.g., albumin) .

特性

IUPAC Name

(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJHLDXXJHAZTN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCSCC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCSC[C@@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432180
Record name S-(2-boronoethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63107-40-4
Record name S-(2-boronoethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。